PI3Kδ Isoform Selectivity: PI3K-IN-9 Versus Pan-PI3K Inhibitor Copanlisib
PI3K-IN-9 exhibits exclusive inhibition of the PI3Kδ isoform at nanomolar concentrations (IC50 = 8.9 nM), whereas the pan-PI3K inhibitor copanlisib (BAY 80-6946) shows potent inhibition across all class I isoforms . While copanlisib demonstrates IC50 values of 0.5 nM (PI3Kα), 3.7 nM (PI3Kβ), 6.4 nM (PI3Kγ), and 0.7 nM (PI3Kδ), PI3K-IN-9 lacks reported inhibitory activity against PI3Kα, PI3Kβ, and PI3Kγ at the tested concentration range . This delta-exclusive profile of PI3K-IN-9 avoids the broad pathway suppression characteristic of pan-PI3K inhibitors.
| Evidence Dimension | Class I PI3K isoform inhibitory activity |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 8.9 nM; PI3Kα, β, γ IC50 > 1000 nM (no reported activity) |
| Comparator Or Baseline | Copanlisib: PI3Kα IC50 = 0.5 nM, PI3Kβ IC50 = 3.7 nM, PI3Kγ IC50 = 6.4 nM, PI3Kδ IC50 = 0.7 nM |
| Quantified Difference | Copanlisib inhibits all four isoforms; PI3K-IN-9 shows delta-only inhibition at ≤ 8.9 nM |
| Conditions | Recombinant human class I PI3K enzymatic assays |
Why This Matters
Delta-only inhibition spares PI3Kα-dependent metabolic pathways and PI3Kβ-dependent platelet function, reducing off-target effects critical for in vivo model interpretation.
